Fructose-histidine, chemically known as Nα-(1-deoxy-D-fructos-1-yl)-L-histidine, is a prominent example of an Amadori compound. [] These compounds are early-stage products of the Maillard reaction, a complex series of reactions between reducing sugars like glucose and amino acids or proteins. [] This reaction significantly impacts food chemistry, particularly during thermal processing, influencing flavor, color, and nutritional value. [] Fructose-histidine is particularly abundant in dried fruits and vegetables, notably tomato powder. []
Fructose-histidine is a compound formed through the Maillard reaction, which is a complex series of chemical reactions between reducing sugars and amino acids. This compound has garnered attention due to its potential applications in food science and biochemistry, particularly in understanding its role in glycation processes and the formation of advanced glycation end products.
Fructose is a simple sugar found naturally in fruits, honey, and root vegetables. Histidine is an essential amino acid that plays a crucial role in various physiological processes. The combination of these two compounds occurs during the Maillard reaction, which is commonly observed in cooking and food processing, leading to the development of flavor and color in foods.
Fructose-histidine can be classified as a fructosamine, a type of glycation product formed when sugars react with amino acids. It falls under the broader category of Maillard reaction products, which are significant in both food chemistry and nutritional biochemistry.
The synthesis of fructose-histidine typically involves the Maillard reaction, which occurs under specific conditions such as elevated temperatures and varying pH levels. In laboratory settings, fructose and histidine can be mixed in an aqueous solution and subjected to heat to promote the reaction.
The molecular structure of fructose-histidine consists of a fructose moiety linked to the amino acid histidine. The connection typically occurs at the carbonyl carbon of fructose, forming a glycosidic bond with the amino group of histidine.
Fructose-histidine can undergo various chemical reactions, including:
The kinetics of these reactions depend on factors like temperature, pH, and the presence of catalysts or enzymes that can facilitate or inhibit these processes.
The formation of fructose-histidine through the Maillard reaction involves several key steps:
Research indicates that fructose-histidine exhibits antioxidant properties and may influence metabolic pathways related to glucose metabolism and insulin sensitivity.
Fructose-histidine has several scientific uses:
Fructose-histidine (FruHis), systematically named Nα-(1-Deoxy-D-fructos-1-yl)-L-histidine, is a ketosamine compound formed via a non-enzymatic Maillard reaction between the open-chain form of D-fructose and the α-amino group of L-histidine. Its molecular formula is C₁₂H₁₉N₃O₇ (molar mass: 317.30 g·mol⁻¹), featuring a covalent bond between fructose's anomeric carbon (C1) and histidine's nitrogen atom [3] [9]. This linkage generates a chiral center at the fructosyl moiety, adopting a β-configuration in the cyclic form. Stereochemically, FruHis retains the D-enantiomer of fructose and the L-enantiomer of histidine, critical for its biological recognition [3] [6]. The fructose unit exists in equilibrium between furanose (5-membered) and pyranose (6-membered) rings, while histidine's imidazole side chain remains free to participate in metal coordination [2] [5].
Chelation Capacity
FruHis exhibits exceptional metal-chelating properties, particularly toward copper(II) ions. Potentiometric titrations reveal a dominant 1:1 Cu(II)-FruHis complex (log β = 5.67) at physiological pH, stabilized by coordination involving:
This tridentate binding mode confers ~10,000-fold higher affinity for Cu(II) compared to free histidine or carnosine (β-alanyl-L-histidine), making FruHis one of the strongest known copper chelators among Amadori compounds [9] [10].
Redox Stability and Antioxidant Activity
FruHis-Cu(II) complexes remain redox-stable within pH 2–10.5, resisting oxidation or reduction during extended experiments. This stability enables potent antioxidant effects:
Table 1: Stability Constants of Cu(II) Complexes
Compound | log β (MLH₋₁)a | Relative Affinity vs. FruHis |
---|---|---|
Fructose-histidine | 5.67 | 1 (reference) |
L-Histidine | 1.82 | ~10⁻⁴ |
Carnosine | 1.95 | ~10⁻⁴ |
Fructose-arginine | 1.78 | ~10⁻⁴ |
aDetermined at pH 7.0, 25°C [9]
pH-Dependent Behavior
The protonation states of FruHis are governed by three ionizable groups:
Below pH 6.0, imidazole protonation enhances solubility but reduces metal affinity. Above pH 7.0, deprotonation of the anomeric OH facilitates strong Cu(II) binding. FruHis also buffers pH changes in biological matrices due to histidine's imidazole buffering capacity (pKa ~6.0) [4] [8].
Functional Comparison with Carnosine
Although both contain histidine, FruHis and carnosine differ structurally and functionally:
Role Among Amadori Products
Amadori compounds form when reducing sugars condense with amino groups. FruHis exemplifies a fructose-derived Amadori product with unique properties:
Advantages Over Free Histidine
Free histidine's metal chelation is limited by its lower binding constants and rapid metabolism. FruHis offers:
Table 2: Functional Properties of Histidine Derivatives
Property | Fructose-Histidine | Carnosine | Free Histidine |
---|---|---|---|
Copper affinity (log β) | 5.67 | 1.95 | 1.82 |
Radical scavenging | ++++ (DNA protection) | ++ | + |
Thermal stability | High (melting pt 103°C) | Moderate | Low |
Bioactivity synergy | Lycopene (antitumor) | None reported | None reported |
Data compiled from [3] [6] [8]
Unique Chemopreventive Mechanism
FruHis distinguishes itself from other histidine derivatives through its dual chemopreventive action:
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